molecular formula C68H87N17O15 B1604145 Nafarelin acetate CAS No. 76932-60-0

Nafarelin acetate

Cat. No. B1604145
CAS RN: 76932-60-0
M. Wt: 1382.5 g/mol
InChI Key: GUJYDLHACHDKAJ-CFWZQLQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nafarelin acetate is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH) and is used in research, medical, and veterinary applications. It is a potent agonist of the GnRH receptor and is used to study the endocrine system and the effects of GnRH agonists on the reproductive system. Nafarelin acetate is also used to treat a variety of conditions, such as endometriosis, uterine fibroids, and precocious puberty.

Scientific Research Applications

Benign Prostatic Hyperplasia

Nafarelin acetate's effect on benign prostatic hyperplasia was explored by Peters and Walsh (1987). The study utilized nafarelin acetate to achieve reversible androgen deprivation in men, observing significant prostate size regression and morphologic changes in glandular epithelium upon treatment. This indicates androgens' supportive role in benign prostatic hyperplasia and suggests nafarelin acetate as a potential treatment in selected patients (Peters & Walsh, 1987).

In Vitro Fertilization (IVF)

Nafarelin acetate has been compared with other LHRH analogs in IVF treatments. Tanos et al. (1995) found nafarelin comparable to d-Trp6-LHRH for temporary pituitary suppression in IVF, with certain cost benefits. It achieved similar estradiol suppression and ovarian stimulation with fewer hMG ampoules, indicating its efficiency and potential cost-effectiveness in IVF procedures (Tanos et al., 1995).

Dantas et al. (1994) compared nafarelin acetate with leuprolide acetate for IVF, noting similar efficacy in controlled ovarian hyperstimulation. The study highlighted nafarelin’s ease of administration and rapid nasal absorption as advantages (Dantas et al., 1994).

Precocious Puberty

Lin et al. (1986) studied nafarelin acetate’s effectiveness in treating gonadotropin-dependent precocious puberty in girls. They found that nafarelin acetate significantly reduced biochemical and clinical signs of precocious puberty, presenting it as a viable treatment option (Lin et al., 1986).

Endometriosis

Letassy et al. (1990) reported on nafarelin acetate as an effective treatment for endometriosis. It works by desensitizing pituitary GnRH receptors, leading to reduced gonadotropin release and thus alleviating symptoms associated with endometriosis (Letassy et al., 1990).

Ovulation Inhibition

Brenner et al. (1985) investigated nafarelin acetate's role in ovulation inhibition. Their study with women using nafarelin acetate intranasally for six months showed significant inhibition of presumed ovulatory cycles, especially at higher doses, indicating its potential as an ovulation inhibitor (Brenner et al., 1985).

properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJYDLHACHDKAJ-CFWZQLQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76932-56-4 (Parent)
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50227720
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nafarelin Acetate

CAS RN

76932-60-0
Record name Nafarelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafarelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFARELIN ACETATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nafarelin acetate
Reactant of Route 2
Nafarelin acetate
Reactant of Route 3
Nafarelin acetate
Reactant of Route 4
Nafarelin acetate
Reactant of Route 5
Nafarelin acetate
Reactant of Route 6
Nafarelin acetate

Citations

For This Compound
2,020
Citations
CA Peters, PC Walsh - New England Journal of Medicine, 1987 - Mass Medical Soc
… on benign prostatic hyperplasia, using nafarelin acetate, a potent luteinizing-hormone–… benign prostatic hyperplasia were treated with subcutaneous nafarelin acetate (400 μg per day) …
Number of citations: 407 www.nejm.org
SH Kennedy, IA Williams, J Brodribb, DH Barlow… - Fertility and sterility, 1990 - Elsevier
Nafarelin 400 μg daily and danazol 600 mg daily were compared in a double-blind randomized study. Eighty-two patients with endometriosis were treated for 6 months after an initial …
Number of citations: 80 www.sciencedirect.com
T Niwa, H Takeuchi, T Hino, N Kunou… - Journal of …, 1994 - Elsevier
… In conclusion, a peptide drug (nafarelin acetate) was successfully encapsulated in PLGA nanospheres by means of the novel spontaneous emulsification solvent diffusion method using …
Number of citations: 176 www.sciencedirect.com
JM Eldred, PJ Haynes, EJ Thomas - Clinical endocrinology, 1992 - Wiley Online Library
OBJECTIVE We observed the effects on bone metabolism of the addition of different doses of oral norethisterone during treatment with the GnRH agonist nafarelin (Synarel, Syntex). …
Number of citations: 44 onlinelibrary.wiley.com
DM Johnson, RA Pritchard, WF Taylor, D Conley… - International journal of …, 1986 - Elsevier
… LH-RH analog nafarelin acetate (I) in aqueous solution was followed by reverse-phase HPLC. The … rate of nafarelin acetate (I) was studied in aqueous solution from 40C to 80C and at …
Number of citations: 22 www.sciencedirect.com
S Takeuchi, H Minoura, T Shibahara, Y Tsuiki… - Fertility and sterility, 2001 - Elsevier
… nafarelin acetate (group 1) and 47 cycles for 40 couples with buserelin acetate (group 2) with a long IVF protocol; 68 cycles for 46 couples with nafarelin acetate (… with nafarelin acetate (…
Number of citations: 14 www.sciencedirect.com
JA Goldman, D Dicker, D Feldberg… - Human …, 1994 - academic.oup.com
… The purpose of this study was to evaluate the efficacy of nafarelin acetate in comparison to another GnRHa, buserelin acetate (r>Ser[TBU]6-Des Gly-NH210 luteinizing hormone-…
Number of citations: 19 academic.oup.com
PF Brenner, D Shoupe, DR Mishell Jr - Contraception, 1985 - Elsevier
… cycles were treated with nafarelin acetate administered in doses of … Acute hormone responses to nafarelin acetate were … One subject using the 250 ug daily dose of nafarelin acetate …
Number of citations: 11 www.sciencedirect.com
SD Roy, JS de Groot - International journal of pharmaceutics, 1994 - Elsevier
… In addition, our study evaluated the skin metabolism of nafarelin acetate by human cadaver skin homogenates as well as the comparative in vitro permeabilities of nafarelin acetate …
Number of citations: 24 www.sciencedirect.com
RL Chan, MR Henzl, ME LePage… - Clinical …, 1988 - Wiley Online Library
… Ovulation inhibition with nafarelin acetate nasal … of nafarelin acetate phase I and phase II studies. J Androl 1987;8:S17-22. Peters CA, Walsh PC. The effect of nafarelin acetate, a …
Number of citations: 44 ascpt.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.